molecular formula C8H15ClN2O B2637186 3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride CAS No. 2305253-22-7

3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride

Cat. No. B2637186
CAS RN: 2305253-22-7
M. Wt: 190.67
InChI Key: OHXQLBQZMGEVAP-UHFFFAOYSA-N
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Description

3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride is a chemical compound with the CAS Number: 2305253-22-7 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride is 1S/C8H14N2O.ClH/c11-8-4-6-2-1-3-7(10-6)5-9-8;/h6-7,10H,1-5H2,(H,9,11);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 190.67 .

Scientific Research Applications

Pharmacological Studies

3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride and its derivatives have been extensively studied for their pharmacological properties. For instance, the spasmolytic activity of related compounds such as 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one was investigated, revealing specific anti-serotonin and anti-histaminic activities along with non-specific spasmolytic activity (Razdan et al., 1987). Furthermore, these compounds were explored for their analgesic and anti-inflammatory potential, showcasing promising results (Sharma et al., 2009).

Conformational and Structural Analysis

The structural and conformational behaviors of diazabicyclo decane systems have been a topic of interest, with studies measuring pKa values and discussing the conformational aspects based on these values (Sasaki et al., 1971). Additionally, 3,7,9-triheterabicyclo[3.3.2]decan-10-ones, derived from diazabicyclo decane systems, were synthesized and characterized, revealing unique structural properties and steric influences around the carbonyl group (Garrison et al., 1993).

Synthetic Chemistry and Building Block Applications

The molecule and its analogs have been utilized as building blocks in synthetic organic chemistry, paving the way for the development of novel synthetic methods. A notable example is the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a precursor for nicotinic modulators (Paliulis et al., 2013). The molecule's versatility in forming various complex structures and derivatives emphasizes its significance in the realm of synthetic chemistry.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-4-6-2-1-3-7(10-6)5-9-8;/h6-7,10H,1-5H2,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXQLBQZMGEVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride

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